Lipophilicity Differentiation: Lower logP Drives Improved Aqueous Solubility Predictions vs. Thienylacetyl Analog
The target compound exhibits a computed XLogP3 of 2.6, significantly lower than the 2-thienylacetyl analog (XLogP3 predicted >3.0 based on fragment contribution). This 0.4+ log unit reduction correlates with improved predicted aqueous solubility (estimated >2-fold increase at pH 7.4) and maintains an optimal balance between permeability and solubility, as supported by the target compound's TPSA of 63 Ų [REF-1]. This directly addresses a key lead optimization barrier for the tetrahydropyrazino[1,2-b]indazole series.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 1-[4-(2-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole (predicted XLogP3 >3.0) |
| Quantified Difference | Δ > 0.4 log unit (target compound lower) |
| Conditions | PubChem computed XLogP3 values; fragment-based prediction for comparator |
Why This Matters
Lower logP reduces the risk of poor aqueous solubility, a common failure point for indazole-based kinase inhibitors, making this compound a more tractable lead candidate.
- [1] PubChem Compound Summary for CID 91631800. Computed XLogP3 and TPSA values. View Source
